3-Benzyl-6-chloro-4-methylpyridazine
Description
3-Benzyl-6-chloro-4-methylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a benzyl group at position 3, a chlorine atom at position 6, and a methyl group at position 2. This structure confers unique physicochemical properties, including increased lipophilicity compared to simpler pyridazine derivatives, which may enhance membrane permeability and bioavailability in biological systems.
Properties
CAS No. |
923951-11-5 |
|---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-benzyl-6-chloro-4-methylpyridazine |
InChI |
InChI=1S/C12H11ClN2/c1-9-7-12(13)15-14-11(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
TXXXXWIIICDXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-chloro-4-methylpyridazine typically involves the reaction of 3-chloro-4-methylpyridazine with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-chloro-4-methylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
3-Benzyl-6-chloro-4-methylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Benzyl-6-chloro-4-methylpyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- The benzyl group at position 3 in the target compound distinguishes it from analogs with smaller substituents (e.g., -NH₂ or -NHCH₃), likely enhancing steric bulk and logP (~2.8 estimated) compared to 6-Chloro-4-methylpyridazin-3-amine (logP ~1.2) .
- Chlorine at position 6 is conserved across all analogs, suggesting shared reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
Biological Activity
3-Benzyl-6-chloro-4-methylpyridazine is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the pyridazine family, characterized by a pyridazine ring with various substituents that influence its biological interactions.
Chemical Formula and Structure
- Molecular Formula : C12H10ClN3
- Molecular Weight : 233.68 g/mol
- IUPAC Name : 3-benzyl-6-chloro-4-methylpyridazine
Antimicrobial Properties
Research indicates that 3-benzyl-6-chloro-4-methylpyridazine exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Table 1: Antimicrobial Activity of 3-Benzyl-6-chloro-4-methylpyridazine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.012 mg/mL |
| Escherichia coli | 0.015 mg/mL |
| Pseudomonas aeruginosa | 0.020 mg/mL |
| Bacillus subtilis | 0.010 mg/mL |
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound demonstrates selective cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The IC50 values suggest that it possesses potential as an anticancer agent.
Table 2: Cytotoxicity of 3-Benzyl-6-chloro-4-methylpyridazine
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.5 |
| A549 (Lung cancer) | 12.8 |
| HCT116 (Colon cancer) | 18.2 |
The biological activity of 3-benzyl-6-chloro-4-methylpyridazine is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Study on Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of 3-benzyl-6-chloro-4-methylpyridazine was evaluated against a panel of clinically relevant pathogens. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.
Investigation of Anticancer Properties
A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound through in vivo models. The results demonstrated significant tumor reduction in mice treated with the compound compared to controls, indicating its potential as a therapeutic agent for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
